2''-Deoxy-5-methylcytidine hydrochloride
Description
2'-Deoxy-5-methylcytidine hydrochloride (CAS: 838-07-3) is a modified nucleoside derivative where a methyl group is attached to the C5 position of the cytosine base. Its molecular formula is C₁₀H₁₅N₃O₄·HCl, with an average molecular weight of 241.24 g/mol (free base: 241.24 g/mol; hydrochloride form: ~277.71 g/mol). This compound appears as a white crystalline solid with a melting point of 217–219°C and is soluble in aqueous buffers . It serves as a critical intermediate in pharmaceutical synthesis and is widely used in epigenetic research to study DNA methylation, a key regulatory mechanism in gene expression .
Properties
Molecular Formula |
C10H16ClN3O4 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H15N3O4.ClH/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8;/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16);1H |
InChI Key |
JGHJNZSDZNWYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis from Thymidine via Direct Amination
A widely reported route involves converting thymidine (2'-deoxythymidine) into 2'-deoxy-5-methylcytidine through a two-stage amination process . In the first stage, thymidine reacts with PyAOP [(7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate] and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous dimethylformamide (DMF) at 20°C for 1 minute. PyAOP acts as a coupling agent, facilitating the displacement of the 5-methyl group’s iodine substituent by nucleophilic amines. The second stage introduces ammonium hydroxide to hydrolyze intermediate species, yielding 5-methyl-2'-deoxycytidine with a reported yield of 92% .
Key considerations:
-
Solvent choice : DMF’s high polarity stabilizes transition states but requires rigorous drying to prevent side reactions.
-
Temperature control : Reactions conducted at 20°C minimize byproduct formation from excessive heat.
-
Hydrochloride formation : The free base is treated with hydrochloric acid in methanol, followed by rotary evaporation to isolate the crystalline hydrochloride salt .
Protection-Deprotection Strategies for Sugar Moieties
The 2'-deoxyribose hydroxyl groups necessitate protection to prevent undesired side reactions during cytosine modification. A validated approach employs 3′,5′-O-di-tert-butylsilyl (DTBS) groups, which are introduced using di-tert-butylsilyl bis(trifluoromethanesulfonate) in DMF at 0°C . This bulky protecting group shields the 3′ and 5′ hydroxyls while permitting selective functionalization at the 5-position of cytosine.
After methylation, deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), which cleaves the silyl ethers without degrading the nucleoside . This method ensures a 78–85% recovery of the deprotected product, which is subsequently converted to the hydrochloride salt via HCl gas saturation in ethanol .
Large-Scale Industrial Synthesis
Patent US20040266996A1 outlines a scalable procedure for 2'-deoxy nucleosides, adaptable to 2'-deoxy-5-methylcytidine hydrochloride . The process utilizes dichloromethane (DCM) as the primary solvent due to its immiscibility with aqueous phases, simplifying extractions. Key steps include:
-
Phosphorylation : The 5′-OH group is activated using phosphorus oxychloride (POCl₃) in acetonitrile, forming a reactive phosphoramidite intermediate.
-
Coupling : The intermediate reacts with 5-methylcytosine in the presence of 1H-tetrazole, yielding the protected nucleoside.
-
Global deprotection : Concentrated ammonium hydroxide removes protecting groups, and HCl in methanol precipitates the hydrochloride salt .
This method achieves a 65–70% overall yield and is compatible with Good Manufacturing Practice (GMP) standards, making it suitable for kilogram-scale production.
Epimerization and Salt Formation
For stereochemical purity, WO2001034618A2 describes epimerizing 2'-deoxy-α-D-nucleosides to the β-L-configuration using palladium-catalyzed hydrogenolysis . While designed for L-nucleosides, this approach is adaptable to D-forms by omitting the epimerization step. The free base is dissolved in ethanol, and gaseous HCl is bubbled through the solution until pH 1–2 is achieved. Crystallization at 4°C yields the hydrochloride salt with >95% enantiomeric excess .
Analytical Validation and Optimization
Post-synthesis analysis via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) confirms purity, while mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 241.24 for the free base . Yield optimization strategies include:
Chemical Reactions Analysis
Photochemical Reactions
Under UV irradiation in aqueous solutions, 5-mdC undergoes pH-dependent photolysis through water-mediated nucleophilic attack. Key findings include:
Primary photoproducts
-
3-Amino-2-methylacrylamidine (from 5-methylcytosine)
-
3-(2-erythro-D-pentopyranos-1-yl)amino-2-methylacrylamidine (from 5-mdC)
Mechanism
-
Photoexcitation at C-2 initiates nucleophilic water attack.
-
Ring opening forms an intermediate carbamic acid.
-
Decarboxylation yields the final acrylamidine derivatives.
Quantum Yields
| pH | Compound | Quantum Yield (×10⁻³) |
|---|---|---|
| 7.0 | 5-methylcytosine | 2.0 |
| 7.5 | 5-mdC | 0.2 |
| 5.0 | 5-mdC | 0.6 |
Maximum yields occur at pH 7.0 for the nucleobase and pH 5.0 for the nucleoside .
Oxidation with Osmium Complexes
5-mdC reacts with potassium osmate (K₂OsO₄) and 2,2'-bipyridine (bpy) under oxidative conditions:
Reaction Pathway
-
Ternary complex formation :
-
5-mdC + OsO₄ + bpy → 5-methyl-2'-deoxycytidine glycol–dioxoosmium(VI)–bpy
-
Two diastereomers form due to stereochemical variability at C5 and C6.
-
Experimental Conditions
| Component | Concentration |
|---|---|
| 5-mdC | 1 mM |
| K₂OsO₄ | 25 mM |
| K₃[Fe(CN)₆] | 100 mM |
| Temperature | 50°C |
| Time | 1 hour |
Key Observations
Stability Under Hydrolytic Conditions
5-mdC derivatives exhibit pH-sensitive degradation:
Deamination
-
The glycol–dioxoosmium complex undergoes spontaneous deamination to thymidine derivatives at elevated temperatures.
-
Rate acceleration observed in duplex DNA templates due to structural stabilization .
Hydrolysis Pathways
| Condition | Product |
|---|---|
| Acidic (pH 5.0) | Enhanced ring-opening |
| Neutral (pH 7.5) | Base decarboxylation |
Interaction with DNA Repair Enzymes
While not directly studied for 5-mdC·HCl, its oxidation product (5-mdC glycol) shares reactivity with:
Scientific Research Applications
DNA Methylation Studies
The primary application of 2''-Deoxy-5-methylcytidine hydrochloride is in the study of DNA methylation and epigenetic regulation. It serves as a substrate for DNA methyltransferases, enzymes that add methyl groups to DNA, thereby regulating gene expression.
- Mechanism of Action : Upon incorporation into DNA, the methyl group at the 5th position affects binding sites for transcription factors and other regulatory proteins, influencing gene activity.
Cancer Research
2''-Deoxy-5-methylcytidine hydrochloride has been utilized in cancer research to understand the role of DNA methylation in tumorigenesis.
- Case Study : A study demonstrated that treatment with 5-azacytidine (a related compound) resulted in significant demethylation and affected cell cycle distribution in melanoma and leukemia cells. The incorporation of 2''-Deoxy-5-methylcytidine hydrochloride can help elucidate similar mechanisms by providing insights into how methylation changes influence cancer progression .
Synthesis of Modified Nucleotides
This compound acts as a building block for synthesizing modified nucleotides and nucleosides, which are crucial for creating specific DNA constructs used in various genetic studies.
- Applications in Synthetic Biology : It is used to produce fully methylated cytosine-substituted DNA, which can be employed in gene therapy and synthetic biology applications .
Comparison with Related Compounds
| Compound | Structure Differences | Applications |
|---|---|---|
| 2''-Deoxycytidine | No methyl group at 5th position | Standard nucleoside for DNA synthesis |
| 5-Methylcytidine | Hydroxyl group at 2' position | Epigenetic studies without deoxyribose |
| 2''-Deoxy-5-hydroxymethylcytidine | Hydroxymethyl group at 5th position | Active demethylation studies |
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)
This technique is employed to quantify levels of modified nucleotides, including oxidation products of 5-methylcytidine. The sensitivity of LC-MS allows researchers to detect small variations in methylation levels across different cell types .
Flow Cytometry
Flow cytometry has been adapted to measure variations in global DNA methylation levels in cancer cells treated with demethylating agents like 5-azacytidine. This method provides insights into how treatments affect cell cycle phases and overall cellular behavior .
Mechanism of Action
The primary mechanism of action of 2’'-Deoxy-5-methylcytidine hydrochloride involves its incorporation into DNA, where it mimics the natural nucleoside cytidine. The methyl group at the 5th position of the cytosine ring plays a crucial role in epigenetic regulation by affecting DNA methylation patterns. This modification can influence gene expression by altering the binding of transcription factors and other proteins to DNA.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Stability and Reactivity
- 5-mdC HCl : Stable under standard storage conditions (room temperature or refrigerated). Its methyl group enhances resistance to enzymatic deamination compared to unmodified cytidine .
- Thymidylyl derivatives : Exhibit unique photoreactivity, forming trans-syn CPDs preferentially over cis-syn isomers. This property is leveraged to study DNA repair mechanisms .
- 5hmdC : Less stable than 5-mdC due to the reactive hydroxymethyl group, requiring protective strategies during chemical synthesis .
Epigenetic Studies
- 5-mdC HCl is integral to understanding methylation patterns in diseases like cancer and autoimmune disorders. For example, baseline global DNA methylation levels (measured via 5-mdC content) predict methotrexate response in early rheumatoid arthritis .
- 5hmdC levels correlate with gene activation and are reduced in neurodegenerative diseases, making it a biomarker for epigenetic dysregulation .
Therapeutic Development
Analytical Chemistry
- 5-mdC HCl is used as a reference standard in mass spectrometry to quantify DNA methylation in biological samples. Its high purity (>98%) ensures accurate calibration .
Biological Activity
2''-Deoxy-5-methylcytidine hydrochloride (5-mdC) is a nucleoside analogue that plays a crucial role in biological systems, particularly in the context of DNA methylation and epigenetics. This article delves into its biological activity, mechanisms, research findings, and applications.
Chemical Structure and Properties
2''-Deoxy-5-methylcytidine hydrochloride is characterized by the following structural features:
- Chemical Formula : CHNO·HCl
- Molecular Weight : Approximately 277.705 g/mol
- Key Modifications : Substitution of the hydroxyl group at the 2' position of the ribose sugar with a hydrogen atom and addition of a methyl group at the 5th position of the cytosine ring.
The primary biological activity of 2''-Deoxy-5-methylcytidine hydrochloride stems from its incorporation into DNA. It acts as a substrate for DNA methyltransferases, which are enzymes responsible for adding methyl groups to DNA. This modification can significantly influence gene expression by altering the binding affinity of transcription factors and other regulatory proteins. The presence of the methyl group at the 5th position is particularly important in modulating interactions with these proteins, thus affecting cellular processes such as:
- Gene Expression : Methylation patterns can activate or silence genes.
- Cell Differentiation : Influences cellular identity and function.
- Response to Environmental Stimuli : Modulates how cells respond to external signals.
Epigenetic Regulation
Research has shown that 2''-Deoxy-5-methylcytidine hydrochloride is integral to epigenetic regulation. Its incorporation into single-stranded DNA can signal de novo DNA methylation, which is essential for maintaining epigenetic information during cell division. Studies indicate that it can affect the activity of DNA methyltransferases, thereby influencing the overall methylation landscape of the genome .
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the effects of 5-mdC on gene expression in cancer cell lines.
- Findings : Treatment with 2''-Deoxy-5-methylcytidine hydrochloride resulted in altered expression profiles of genes associated with tumor suppression and proliferation. The study demonstrated that its incorporation could lead to hypermethylation of promoter regions, effectively silencing tumor suppressor genes.
- Plant Development Study :
Applications
The applications of 2''-Deoxy-5-methylcytidine hydrochloride span various fields:
- Research Tool : Used extensively in studies related to DNA methylation and epigenetics.
- Drug Development : Potential for developing therapeutics targeting epigenetic modifications in diseases such as cancer.
- Biotechnology : Utilized in genetic engineering to manipulate gene expression profiles .
Comparative Analysis
| Compound Name | Key Differences |
|---|---|
| 2''-Deoxycytidine | Lacks the methyl group at the 5th position. |
| 5-Methylcytidine | Contains a hydroxyl group at the 2' position instead of hydrogen. |
| 2''-Deoxy-5-hydroxymethylcytidine | Contains a hydroxymethyl group at the 5th position instead of a methyl group. |
| 2'-Deoxyuridine | Lacks both the methyl group and amino group present in cytidine. |
Q & A
Q. What analytical methods are recommended for assessing the purity of 2'-Deoxy-5-methylcytidine hydrochloride in experimental workflows?
High-performance liquid chromatography (HPLC) with UV detection is the standard method for determining purity, as it provides high resolution and reproducibility for nucleoside analogs. For 2'-Deoxy-5-methylcytidine hydrochloride, a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (e.g., 0–20% over 30 minutes) can effectively separate impurities. Purity ≥99% (HPLC) is critical for minimizing off-target effects in enzymatic assays .
Q. How should researchers handle and store 2'-Deoxy-5-methylcytidine hydrochloride to ensure stability?
The compound should be stored desiccated at –20°C to prevent hydrolysis of the glycosidic bond. Lyophilized forms are stable for years under these conditions. For short-term use (weeks), aqueous solutions buffered at pH 6–7 can be stored at 4°C, but repeated freeze-thaw cycles should be avoided. Stability under these conditions should be validated via periodic HPLC analysis .
Advanced Research Questions
Q. How can kinetic studies resolve discrepancies in the reactivity of 2'-Deoxy-5-methylcytidine compared to deoxycytidine in solution-phase reactions?
Femtosecond transient absorption spectroscopy is a powerful tool to compare reaction kinetics. For example, a study showed that 5-methyl substitution alters the excited-state dynamics of 2'-Deoxy-5-methylcytidine, reducing its reactivity in UV-induced photohydration by 40% compared to deoxycytidine. This method captures sub-nanosecond conformational changes, enabling precise analysis of methylation-induced steric and electronic effects .
Q. What methodological approaches are used to study the enzymatic incorporation of 2'-Deoxy-5-methylcytidine triphosphate (5mdCTP) into DNA during in vitro replication assays?
Multiple Displacement Amplification (MDA) with φ29 DNA polymerase is a robust system for evaluating enzymatic incorporation. Researchers can compare amplification efficiency using 5mdCTP versus dCTP via gel electrophoresis or qPCR. A 20% reduction in yield with 5mdCTP suggests steric hindrance from the methyl group. Mass spectrometry of amplified DNA can confirm methylation retention .
Q. How does 2'-Deoxy-5-methylcytidine hydrochloride contribute to studying TET-mediated DNA demethylation in epigenetic research?
TET enzymes oxidize 5-methylcytosine (5mC) in DNA to initiate demethylation. In vitro, synthetic oligonucleotides containing 2'-Deoxy-5-methylcytidine are incubated with recombinant TET proteins (e.g., TET2) under controlled oxygen and α-ketoglutarate conditions. Liquid chromatography-mass spectrometry (LC-MS) quantifies 5-hydroxymethylcytosine (5hmC) and other oxidized derivatives, revealing enzyme kinetics and substrate specificity .
Q. What experimental designs address contradictions in methylation-dependent DNA-protein interaction studies using 2'-Deoxy-5-methylcytidine-modified probes?
Electrophoretic mobility shift assays (EMSAs) with methylated vs. non-methylated DNA probes can identify methylation-sensitive binding proteins. For example, methylation at CpG sites reduces transcription factor binding by ~60% in EMSAs. To resolve inconsistencies, combine surface plasmon resonance (SPR) for real-time binding kinetics and chromatin immunoprecipitation (ChIP) for in vivo validation .
Methodological Notes
- Cross-Validation : Always corroborate HPLC purity data with NMR (e.g., ¹H NMR in D₂O) to confirm structural integrity .
- Enzyme Compatibility : Pre-treat polymerases with pyrophosphatase in MDA to prevent inhibition by accumulated pyrophosphate .
- Epigenetic Assays : Include negative controls (e.g., catalytically inactive TET mutants) to distinguish enzymatic oxidation from non-specific DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
